molecular formula C34H30N4O2S2 B11523123 2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,5,6-trimethylpyridine-3-carbonitrile)

2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,5,6-trimethylpyridine-3-carbonitrile)

Cat. No.: B11523123
M. Wt: 590.8 g/mol
InChI Key: JCVSCVFULFWWKB-UHFFFAOYSA-N
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Description

2,2’-{Biphenyl-4,4’-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,5,6-trimethylpyridine-3-carbonitrile) is a complex organic compound characterized by its unique structure, which includes biphenyl, sulfanediyl, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Biphenyl-4,4’-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,5,6-trimethylpyridine-3-carbonitrile) typically involves multiple steps, including the formation of biphenyl intermediates and subsequent functionalization. Common synthetic routes may include:

    Formation of Biphenyl Intermediates: This step involves the coupling of two phenyl groups to form a biphenyl structure. This can be achieved through various methods such as Suzuki coupling or Ullmann coupling.

    Functionalization: The biphenyl intermediate is then functionalized with sulfanediyl and pyridine moieties. This involves reactions such as sulfonation and pyridine ring formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-{Biphenyl-4,4’-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,5,6-trimethylpyridine-3-carbonitrile) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvent conditions (e.g., polar aprotic solvents).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2’-{Biphenyl-4,4’-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,5,6-trimethylpyridine-3-carbonitrile) has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-{Biphenyl-4,4’-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,5,6-trimethylpyridine-3-carbonitrile) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-{Biphenyl-4,4’-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,5,6-trimethylpyridine-3-carbonitrile) is unique due to its specific combination of biphenyl, sulfanediyl, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H30N4O2S2

Molecular Weight

590.8 g/mol

IUPAC Name

2-[2-[4-[4-[2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetyl]phenyl]phenyl]-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile

InChI

InChI=1S/C34H30N4O2S2/c1-19-21(3)29(15-35)33(37-23(19)5)41-17-31(39)27-11-7-25(8-12-27)26-9-13-28(14-10-26)32(40)18-42-34-30(16-36)22(4)20(2)24(6)38-34/h7-14H,17-18H2,1-6H3

InChI Key

JCVSCVFULFWWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CSC4=C(C(=C(C(=N4)C)C)C)C#N)C#N)C

Origin of Product

United States

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